5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
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Overview
Description
5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an allylsulfanyl group and a chlorophenyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-chlorobenzenediazonium chloride with allylthiol in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown promise in biological studies, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in antimicrobial drug development.
Medicine: Preliminary studies suggest that this compound may have potential as an anti-inflammatory or anticancer agent. Its interactions with specific biological targets are being investigated to understand its therapeutic potential.
Industry: In materials science, 5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole is explored for its potential use in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
4-Phenyl-1,2,3-thiadiazole: Lacks the allylsulfanyl group, which may result in different chemical reactivity and biological activity.
5-Methyl-4-(4-chlorophenyl)-1,2,3-thiadiazole: Contains a methyl group instead of an allylsulfanyl group, potentially altering its physical and chemical properties.
5-(Methylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole: Similar structure but with a methylsulfanyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-prop-2-enylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S2/c1-2-7-15-11-10(13-14-16-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGEPIFKHVLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(N=NS1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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